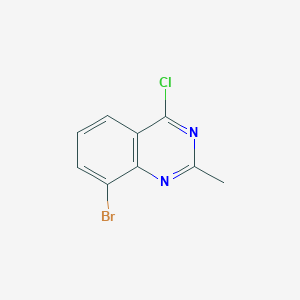

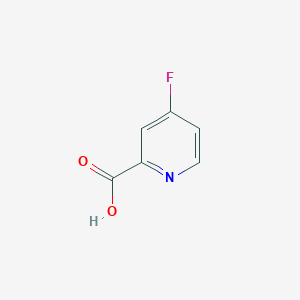

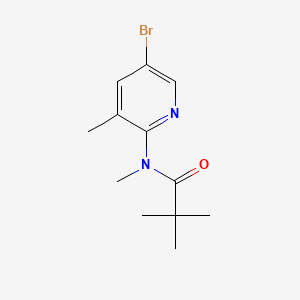

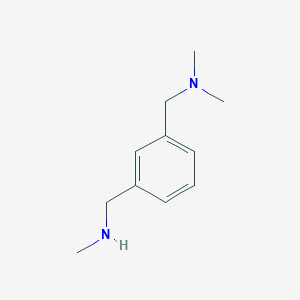

![molecular formula C14H11Cl2N3 B1288060 7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine CAS No. 889939-43-9](/img/structure/B1288060.png)

7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They are part of a larger group of compounds known as pyrimidines, which are six-membered heterocyclic compounds with two nitrogen atoms. Pyrimidines are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be modified at positions 2, 3, 5, 6, and 7 to create a variety of derivatives with different properties .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines can be complex and varied. For example, the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .

Wissenschaftliche Forschungsanwendungen

- Summary : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

- Methods : The PPs bearing simple aryl groups allow good solid-state emission intensities .

- Results : The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

- Summary : Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties and their potential as an antitumor scaffold .

- Methods : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

- Summary : Pyrazolo[1,5-a]pyrimidines are considered as a key structural motif in many vital applications, such as pesticides, dyes, and pigments .

- Summary : Pyrazolo[1,5-a]pyrimidines have a wide range of biological and pharmaceutical activities, which have been patented for herbicide, insecticide, and sterilization uses .

- Summary : The pyrazolopyrimidine moiety represents a common heterocycle nucleus used in the design of many pharmaceutical compounds, that have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .

Fluorescent Molecules

Antitumor Scaffold

Pesticides, Dyes, and Pigments

Herbicide and Insecticide

Antimicrobial, Antidiabetic, Anti-Alzheimer’s Disease, Anti-Inflammatory, and Antioxidant Applications

Safety And Hazards

Zukünftige Richtungen

The future directions in the research of pyrazolo[1,5-a]pyrimidines likely involve the design and development of novel active pyrimidine scaffolds with more activity and less harm . This includes the development of robust synthetic routes enabling the incorporation of various functional groups on the pyrimidine scaffold .

Eigenschaften

IUPAC Name |

7-chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3/c1-8-9(2)17-13-7-12(18-19(13)14(8)16)10-4-3-5-11(15)6-10/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIZSUGHDHQEFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=CC(=N2)C3=CC(=CC=C3)Cl)N=C1C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001169447 |

Source

|

| Record name | 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

889939-43-9 |

Source

|

| Record name | 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.